molecular formula C24H19N B14526919 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile CAS No. 62627-47-8

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile

Cat. No.: B14526919
CAS No.: 62627-47-8
M. Wt: 321.4 g/mol
InChI Key: SVWHUQYZZIQCDF-UHFFFAOYSA-N
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Description

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile is a chemical compound known for its unique structure and properties It features a cyclopropene ring substituted with three phenyl groups and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,2,3-triphenylcycloprop-2-en-1-ylium bromide with a nitrile compound under specific conditions . The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The phenyl groups and the nitrile group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile exerts its effects involves its interaction with molecular targets and pathways. The cyclopropene ring and the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: A related compound with a similar cyclopropene structure but different functional groups.

    3-(2-Oxocyclohexyl)propanenitrile: Another nitrile compound with a different ring structure.

Uniqueness

3-(1,2,3-Triphenylcycloprop-2-en-1-yl)propanenitrile is unique due to its specific combination of a cyclopropene ring with three phenyl groups and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

62627-47-8

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

IUPAC Name

3-(1,2,3-triphenylcycloprop-2-en-1-yl)propanenitrile

InChI

InChI=1S/C24H19N/c25-18-10-17-24(21-15-8-3-9-16-21)22(19-11-4-1-5-12-19)23(24)20-13-6-2-7-14-20/h1-9,11-16H,10,17H2

InChI Key

SVWHUQYZZIQCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2(CCC#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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